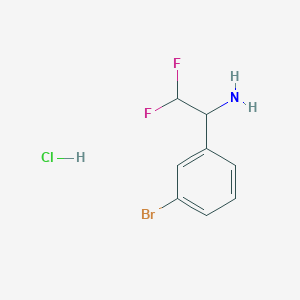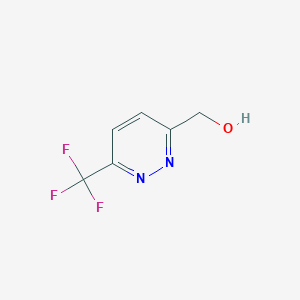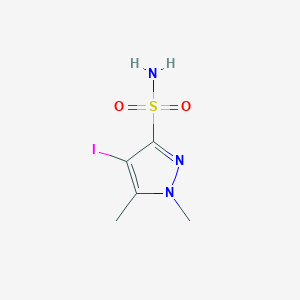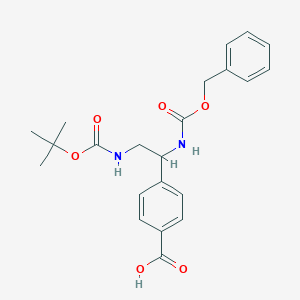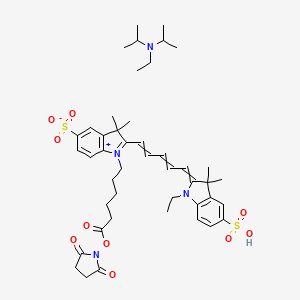
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl (PTCM-HCl) is a novel compound that has recently been discovered and has shown potential in various scientific research applications. PTCM-HCl is a cyclic amine derivative that has been found to have a variety of biochemical and physiological effects. This compound has been used in laboratory experiments to study the effects of various drugs and other compounds on the body.
Applications De Recherche Scientifique
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has been used in various scientific research applications. It has been used to study the effects of various drugs and other compounds on the body. Additionally, it has been used to study the effects of various hormones on the body. It has also been used to study the effects of various chemicals on the brain, including neurotransmitters and proteins.
Mécanisme D'action
The exact mechanism of action of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is not yet known. However, it is believed that the compound interacts with various receptors in the body, including G-protein coupled receptors and ion channels. This interaction is thought to modulate the activity of various enzymes and proteins, which in turn affects the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, including those involved in neurotransmitter and hormone production. Additionally, it has been found to act as an agonist at various G-protein coupled receptors, which can lead to a variety of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, it has a relatively low cost, which makes it attractive for use in laboratory experiments. However, it has several limitations as well. It has a relatively short half-life, which can limit its use in long-term experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound.
Orientations Futures
There are several potential future directions for the use of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl in scientific research. One potential direction is to use the compound to study the effects of various drugs on the body. Additionally, it could be used to study the effects of various hormones on the body. It could also be used to study the effects of various chemicals on the brain, including neurotransmitters and proteins. Additionally, it could be used to study the effects of various chemical compounds on the immune system. Finally, it could be used to study the effects of various chemicals on the cardiovascular system.
Méthodes De Synthèse
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl is synthesized using a multi-step process. The first step involves the reaction of trimethylsilyl chloride with cyclobutylmethanamine in the presence of a base. This reaction produces the desired product, phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl.
Propriétés
IUPAC Name |
phenyl-(1-trimethylsilyloxycyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOSi.ClH/c1-17(2,3)16-14(10-7-11-14)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRETROSKRVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
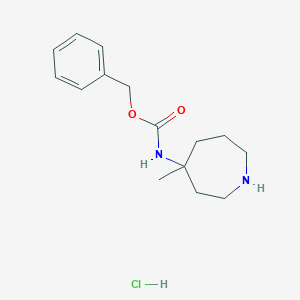



![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)
